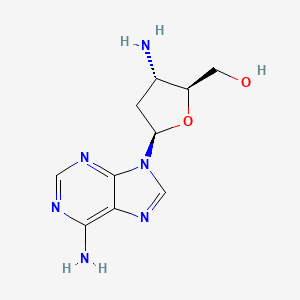

3'-Amino-2',3'-dideoxyadenosine

Description

Structure

2D Structure

Properties

IUPAC Name |

[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2,11H2,(H2,12,13,14)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAJRASUDLEWKZ-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224837 | |

| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7403-25-0 | |

| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007403250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Synthesis of 3'-Amino-2',3'-dideoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Amino-2',3'-dideoxyadenosine is a synthetic nucleoside analog that has garnered interest within the scientific community for its potential as a therapeutic agent. This technical guide provides an in-depth overview of the discovery of the closely related natural product, 3'-amino-3'-deoxyadenosine, and outlines a key synthetic pathway to this compound. Detailed experimental protocols, quantitative data on its biological activity, and diagrams of relevant pathways and workflows are presented to serve as a comprehensive resource for researchers in the fields of medicinal chemistry and drug development.

Discovery of the Parent Compound: 3'-Amino-3'-deoxyadenosine

The journey to this compound begins with the discovery of its naturally occurring precursor, 3'-amino-3'-deoxyadenosine. In 1962, Gerber and Lechevalier reported the isolation of this novel aminonucleoside from the culture filtrates of the fungus Helminthosporium sp.[1][2]. Initially identified for its antitumor properties, this discovery laid the groundwork for the future synthesis and investigation of related dideoxy analogs.

Isolation and Purification

The isolation of 3'-amino-3'-deoxyadenosine from Helminthosporium sp. fermentation broths was a multi-step process involving ion-exchange chromatography and subsequent crystallization. The producing organism was cultured in a suitable nutrient medium, and after a period of growth, the mycelium was separated from the broth. The active compound was then isolated from the broth.

Initial Characterization and Biological Activity

The isolated compound was characterized using techniques available at the time, including elemental analysis and ultraviolet spectroscopy, which suggested the presence of a purine nucleus[1]. Further studies confirmed its structure as 3'-amino-3'-deoxyadenosine. Initial biological testing revealed its potential as an antitumor agent[1][3].

Chemical Synthesis of this compound

The chemical synthesis of this compound typically starts from the readily available 2'-deoxyadenosine. A common and efficient strategy involves the conversion of the 3'-hydroxyl group to an amino group via an azide intermediate. This multi-step process includes protection of the 5'-hydroxyl group, activation of the 3'-hydroxyl group, nucleophilic displacement with an azide salt, and finally, reduction of the azide to the desired amine.

Synthetic Pathway

A representative synthetic pathway is outlined below. This approach is a compilation of established methodologies for the synthesis of 3'-substituted-2',3'-dideoxynucleosides.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Discovery: Isolation of 3'-Amino-3'-deoxyadenosine from Helminthosporium sp.

-

Fermentation: Helminthosporium sp. is cultured in a suitable liquid medium containing glucose, peptone, and yeast extract at 28°C for 7-10 days on a rotary shaker.

-

Harvesting: The culture broth is harvested, and the mycelium is separated by filtration.

-

Ion-Exchange Chromatography: The filtered broth is passed through a column of a strongly acidic cation-exchange resin (e.g., Dowex 50, H+ form). The column is washed with water and then eluted with a dilute solution of ammonia.

-

Purification: The active fractions from the ion-exchange chromatography, as determined by a bioassay (e.g., antitumor activity), are pooled and concentrated under reduced pressure. The concentrate is then subjected to further purification by chromatography on a cellulose column, eluting with a suitable solvent system (e.g., water-saturated n-butanol).

-

Crystallization: The purified active fractions are concentrated, and the product is crystallized from a suitable solvent, such as aqueous ethanol, to yield pure 3'-amino-3'-deoxyadenosine.

Synthesis of this compound

-

Step 1: 5'-O-Tritylation of 2'-Deoxyadenosine: To a solution of 2'-deoxyadenosine in anhydrous pyridine, an equimolar amount of trityl chloride is added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give 5'-O-trityl-2'-deoxyadenosine.

-

Step 2: 3'-O-Mesylation: The 5'-O-trityl-2'-deoxyadenosine is dissolved in anhydrous pyridine and cooled to 0°C. Methanesulfonyl chloride is added dropwise, and the mixture is stirred at 0°C for several hours. The reaction is quenched with water, and the product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated to yield 5'-O-trityl-3'-O-mesyl-2'-deoxyadenosine, which can be purified by chromatography.

-

Step 3: Azide Displacement: The 3'-O-mesyl derivative is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF), and an excess of sodium azide is added. The mixture is heated to facilitate the SN2 reaction. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted. The crude product, 3'-azido-5'-O-trityl-2',3'-dideoxyadenosine, is purified by chromatography.

-

Step 4: Deprotection and Reduction: The trityl group is removed by treating the azido intermediate with 80% aqueous acetic acid. After removal of the trityl cation, the solvent is evaporated. The resulting 3'-azido-2',3'-dideoxyadenosine is then dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation (H2 gas) in the presence of a palladium on carbon (Pd/C) catalyst. Upon completion of the reduction, the catalyst is filtered off, and the solvent is removed to yield this compound.

Biological Activity and Mechanism of Action

This compound and its parent compound, 2',3'-dideoxyadenosine, are known for their antiviral activity, particularly against retroviruses like the human immunodeficiency virus (HIV).

Antiviral Activity

The antiviral activity of these compounds stems from their ability to act as chain terminators in the reverse transcription of the viral RNA genome into DNA. Once phosphorylated intracellularly to the triphosphate form, they are incorporated by reverse transcriptase into the growing DNA chain. The absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting DNA synthesis.

Quantitative Data

The following table summarizes the reported in vitro anti-HIV activity and cytotoxicity of 2',3'-dideoxyadenosine. Data for this compound is less prevalent in the literature, but its activity is expected to be in a similar range.

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |

| 2',3'-Dideoxyadenosine | HIV-1 | MT-4 | 3-6 | 889 | ~148-296 |

EC₅₀: 50% effective concentration for inhibiting viral replication. CC₅₀: 50% cytotoxic concentration. Data compiled from available literature.

Signaling Pathway and Experimental Workflow

Mechanism of Action: DNA Chain Termination

The following diagram illustrates the mechanism of action of this compound triphosphate as a DNA chain terminator.

Caption: Mechanism of DNA chain termination by 3'-Amino-ddATP.

Experimental Workflow for Antiviral Assay

The following diagram outlines a typical workflow for assessing the anti-HIV activity of a compound.

References

- 1. 2',3'-Dideoxyadenosine is selectively toxic for TdT-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigations on the anti-HIV activity of 2',3'-dideoxyadenosine analogues with modifications in either the pentose or purine moiety. Potent and selective anti-HIV activity of 2,6-diaminopurine 2',3'-dideoxyriboside - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 3'-Amino-2',3'-dideoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Amino-2',3'-dideoxyadenosine is a nucleoside analog that has demonstrated significant potential as an antiviral and cytotoxic agent. Its primary mechanism of action lies in its ability to act as a chain terminator during DNA synthesis. Following intracellular phosphorylation to its active triphosphate form, it is incorporated into elongating DNA strands by viral reverse transcriptases or cellular DNA polymerases. The absence of a 3'-hydroxyl group and the presence of a 3'-amino group prevent the formation of a subsequent phosphodiester bond, leading to the termination of DNA chain elongation. This targeted disruption of DNA replication underlies its therapeutic effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action: DNA Chain Termination

The central mechanism of action of this compound is its function as a DNA chain terminator.[1] This activity is contingent on its structural similarity to the natural deoxynucleoside, 2'-deoxyadenosine.

Intracellular Phosphorylation

For this compound to exert its effect, it must first be anabolized to its active triphosphate form, this compound-5'-triphosphate (3'-amino-ddATP). This multi-step phosphorylation is carried out by host cell kinases. Deoxycytidine kinase has been shown to phosphorylate a range of 2',3'-dideoxynucleosides.[2][3] The initial and rate-limiting step is the conversion to the monophosphate, which is then further phosphorylated to the diphosphate and finally to the active triphosphate.[3]

The efficiency of this phosphorylation can vary between different cell types and can be a critical determinant of the compound's potency.

Incorporation and Chain Termination

Once converted to 3'-amino-ddATP, it can be recognized as a substrate by DNA polymerases, including viral reverse transcriptases and cellular DNA polymerases. During DNA replication, the polymerase incorporates the 3'-amino-ddAMP moiety into the growing DNA strand opposite a thymine base in the template strand.

Crucially, the 3'-position of the ribose sugar in this compound lacks the hydroxyl group (-OH) that is essential for the formation of the 5'→3' phosphodiester bond with the next incoming deoxynucleoside triphosphate. Instead, it possesses an amino group (-NH2). This structural alteration makes it impossible for the DNA polymerase to add the next nucleotide, resulting in the immediate and irreversible termination of DNA chain elongation.[4]

Antiviral Activity

The ability of this compound to terminate DNA chain elongation makes it a potent inhibitor of viral replication, particularly for retroviruses that rely on reverse transcriptase for the synthesis of proviral DNA.

Inhibition of Retroviral Reverse Transcriptase

Retroviral reverse transcriptases are a primary target for this class of nucleoside analogs. The triphosphate form, 3'-amino-ddATP, acts as a competitive inhibitor of the natural substrate, dATP, for incorporation into the newly synthesized viral DNA. The incorporation of 3'-amino-ddAMP leads to premature termination of the proviral DNA chain, thus preventing the completion of the viral replication cycle.

Quantitative Data on Antiviral Activity

Studies have demonstrated the in vitro antiviral activity of 3'-amino-substituted dideoxynucleosides against various retroviruses.

| Compound | Virus | Cell Line | ED50 (µM) | Reference |

| 3'-Amino-2',3'-dideoxythymidine | Moloney-murine leukemia virus (M-MULV) | SC-1 | Not specified | [3] |

| 3'-Amino-2',3'-dideoxycytidine | Moloney-murine leukemia virus (M-MULV) | SC-1 | Not specified | [3] |

Note: While the specific ED50 for the adenosine analog was not provided in the abstract, the study by Lin et al. (1987) established the antiviral activity of this class of compounds.

Cytotoxic Effects and Anti-Cancer Potential

Beyond its antiviral properties, this compound and related compounds exhibit cytotoxic effects, particularly in specific cancer cell lines. This has led to investigations into their potential as anti-cancer agents.

Selective Toxicity in TdT-Positive Cells

A significant aspect of the cytotoxic mechanism of dideoxyadenosine analogs is their selective toxicity towards cells expressing terminal deoxynucleotidyl transferase (TdT).[1] TdT is a specialized DNA polymerase found in certain types of lymphoid cells, including those of acute lymphoblastic leukemia (ALL).[1]

TdT can incorporate 3'-amino-ddATP into DNA strands in a template-independent manner. This leads to DNA chain termination and the accumulation of DNA strand breaks, ultimately triggering apoptosis in these TdT-positive malignant cells.[1] This selective toxicity suggests a potential therapeutic window for the treatment of TdT-positive leukemias.

Quantitative Data on Cytotoxicity

A study on the related compound 2',3'-dideoxyadenosine (ddA) in combination with an adenosine deaminase inhibitor (coformycin, CF) demonstrated this selective cytotoxicity.

| Cell Line | TdT Status | Treatment | Exposure Time | Cell Death (%) | Reference |

| Pre-B-cell line (parental) | Negative | 250 µM ddA + 30 µM CF | 48 hours | 30 | [1] |

| Pre-B-cell line (TdT-positive) | Positive | 250 µM ddA + 30 µM CF | 48 hours | 90 | [1] |

Induction of Apoptosis

The accumulation of DNA damage resulting from chain termination can trigger programmed cell death, or apoptosis. Studies on related nucleoside analogs have shown that their cytotoxic effects are mediated through the induction of apoptosis.[5][6] This process involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program. The intrinsic apoptotic pathway, which is initiated by intracellular stress signals such as DNA damage, is a likely mechanism. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3.

Effects on the Cell Cycle

By interfering with DNA synthesis, this compound can induce cell cycle arrest. The S phase of the cell cycle, during which DNA replication occurs, is the primary target. The inability to complete DNA synthesis activates cell cycle checkpoints, which halt progression through the cell cycle to allow for DNA repair.[7] If the damage is too extensive, these checkpoints can trigger apoptosis. The G2/M checkpoint may also be activated to prevent cells with damaged DNA from entering mitosis.[8]

Experimental Protocols

This section provides an overview of the methodologies used to characterize the mechanism of action of this compound.

Antiviral Activity Assay (Retrovirus Plaque Reduction Assay)

This protocol is based on the general methodology for assessing the inhibition of retrovirus replication.

Objective: To determine the 50% effective dose (ED50) of this compound required to inhibit viral plaque formation.

Materials:

-

SC-1 cells (or other susceptible cell line)

-

Moloney-murine leukemia virus (M-MULV) stock

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

Polybrene

-

Agarose or methylcellulose for overlay

-

Neutral red or crystal violet stain

Procedure:

-

Cell Seeding: Seed SC-1 cells in 6-well plates and grow to confluence.

-

Virus Infection: Pretreat cells with polybrene (to enhance viral adsorption). Infect the cells with a dilution of M-MULV calculated to produce a countable number of plaques.

-

Compound Treatment: After viral adsorption, remove the virus inoculum and add fresh medium containing serial dilutions of this compound.

-

Overlay: After a short incubation with the compound, overlay the cells with a semi-solid medium (containing agarose or methylcellulose) to restrict viral spread and allow for plaque formation.

-

Incubation: Incubate the plates for several days until plaques are visible.

-

Staining and Plaque Counting: Stain the cell monolayer with neutral red or crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The ED50 is the concentration of the compound that reduces the number of plaques by 50%.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cells.

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

-

Target cell line (e.g., SC-1, TdT-positive and TdT-negative cell lines)

-

Complete growth medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 is the concentration of the compound that reduces cell viability by 50%.

Chemical Synthesis of this compound

The synthesis of 3'-amino-2',3'-dideoxynucleosides can be achieved through various chemical routes, often starting from the corresponding 2'-deoxynucleoside. A common strategy involves the conversion of the 3'-hydroxyl group to an azido group, followed by reduction to the amine.

General Synthetic Scheme:

-

Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of 2'-deoxyadenosine is protected, for example, as a trityl or silyl ether.

-

Activation of the 3'-hydroxyl group: The 3'-hydroxyl group is activated for nucleophilic substitution, for instance, by conversion to a mesylate or tosylate.

-

Introduction of the azido group: The activated 3'-position is displaced with an azide source, such as sodium azide, to introduce the 3'-azido group with inversion of stereochemistry.

-

Reduction of the azido group: The 3'-azido group is reduced to the 3'-amino group, for example, by catalytic hydrogenation or with a reducing agent like triphenylphosphine.

-

Deprotection of the 5'-hydroxyl group: The protecting group on the 5'-hydroxyl is removed to yield the final product, this compound.

Note: This is a generalized scheme, and specific reaction conditions and reagents may vary.

Conclusion

This compound represents a class of nucleoside analogs with a well-defined mechanism of action centered on the termination of DNA chain synthesis. Its ability to be phosphorylated intracellularly and subsequently incorporated by viral and cellular DNA polymerases provides the basis for its antiviral and cytotoxic activities. The selective toxicity of related compounds towards TdT-positive cells highlights a promising avenue for targeted cancer therapy. Further research into the specific signaling pathways affected by this compound and the optimization of its delivery and intracellular activation will be crucial for its potential clinical development. This technical guide provides a foundational understanding of the core principles underlying the therapeutic potential of this compound for researchers and drug development professionals.

References

- 1. Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2',3'-Dideoxynucleoside phosphorylation by deoxycytidine kinase from normal human thymus extracts: activation of potential drugs for AIDS therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Human deoxycytidine kinase as a deoxyribonucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biochemical Properties of 3'-Amino-2',3'-dideoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Amino-2',3'-dideoxyadenosine is a synthetic nucleoside analog that has garnered significant interest within the scientific community for its potential as an antiviral and antineoplastic agent. This technical guide provides a comprehensive overview of its biochemical properties, including its mechanism of action as a DNA chain terminator, its metabolic pathway, and its inhibitory effects on various DNA polymerases. Detailed experimental protocols for key assays and quantitative data on its biological activity are presented to facilitate further research and drug development efforts.

Introduction

This compound belongs to the family of dideoxynucleoside analogs, which are characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar. The substitution of the 3'-hydroxyl group with an amino group is a key structural feature that dictates its biochemical activity. This modification allows the molecule, after intracellular phosphorylation to its triphosphate form, to be incorporated into a growing DNA chain by DNA polymerases. However, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate, leading to the termination of DNA chain elongation. This mechanism of action forms the basis of its therapeutic potential.

Mechanism of Action: DNA Chain Termination

The primary mechanism of action of this compound is the termination of DNA synthesis. This process can be broken down into the following key steps:

-

Cellular Uptake and Phosphorylation: this compound enters the cell and is sequentially phosphorylated by host cell kinases to its active triphosphate form, this compound-5'-triphosphate (3'-amino-ddATP).

-

Competition with Natural Substrates: 3'-amino-ddATP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of DNA polymerases.

-

Incorporation into DNA: DNA polymerases can incorporate the 3'-amino-ddAMP moiety into the 3' end of a growing DNA strand.

-

Chain Termination: Due to the presence of the 3'-amino group instead of a 3'-hydroxyl group, the formation of a phosphodiester bond with the subsequent deoxynucleotide triphosphate is blocked, leading to the irreversible termination of DNA chain elongation.[]

Biochemical Data

Inhibition of DNA Polymerases

This compound-5'-triphosphate has been shown to be an effective inhibitor of various DNA polymerases. The inhibitory activity is typically quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Enzyme | Organism/Virus | Ki (nM) |

| Reverse Transcriptase | HIV | Data not available for 3'-amino analog |

| Reverse Transcriptase | Visna Virus | Data not available for 3'-amino analog |

| DNA Polymerase α | Mouse Myeloma | Inhibition observed, specific Ki not available[2] |

| DNA Polymerase β | Rat Liver | Inhibition observed, specific Ki not available |

| DNA Polymerase I | E. coli | Inhibition observed, specific Ki not available |

Antiviral Activity

The chain-terminating mechanism of this compound makes it a candidate for antiviral therapy, particularly against retroviruses that rely on reverse transcriptase for replication. The antiviral efficacy is often expressed as the 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%.

| Virus | Cell Line | EC50 (µM) |

| Human Immunodeficiency Virus (HIV-1) | MT-4 | Data not available for 3'-amino analog |

| Hepatitis B Virus (HBV) | HepG2 2.2.15 | Data not available |

| Respiratory Syncytial Virus (RSV) | HEp-2 | Data not available |

Note: While analogs of 3'-amino-3'-deoxyadenosine have been shown to inhibit HIV-1 replication, specific EC50 values for this compound are not consistently reported in the available literature.[4] The related compound, 2',3'-dideoxyadenosine, has a reported EC50 of 24 µM against murine sarcoma virus.[5][6]

Metabolic Pathway

Upon administration, this compound undergoes intracellular phosphorylation to its active triphosphate form. However, a significant metabolic pathway for the related compound 2',3'-dideoxyadenosine (ddA) is its rapid conversion to 2',3'-dideoxyinosine (ddI) by adenosine deaminase.[7][8] This conversion is a critical factor in its pharmacokinetic profile. It is likely that this compound follows a similar metabolic fate.

Pharmacokinetic Properties

Pharmacokinetic studies of the closely related 2',3'-dideoxyadenosine (ddA) have shown that it is rapidly and extensively metabolized to 2',3'-dideoxyinosine (ddI) in vivo, to the extent that ddA is often undetectable in plasma.[7] The pharmacokinetic parameters are therefore largely reflective of ddI.

| Parameter | Value (for ddI) | Species |

| Half-life (t1/2) | ~38 minutes | Human[7] |

| Oral Bioavailability | 38% (with antacid) | Human[7] |

| Total Body Clearance | 1.00 L/kg/hr | Human[7] |

| Volume of Distribution (Vd) | 1.01 L/kg | Human[7] |

| Cerebrospinal Fluid Penetration | ~21% of plasma levels | Human[7] |

| Half-life (t1/2) | ~30 minutes | Dog[9] |

| Oral Bioavailability (as ddI) | 28-93% | Dog[9] |

Experimental Protocols

DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory effect of this compound-5'-triphosphate on the activity of a specific DNA polymerase and to calculate the inhibition constant (Ki).

Materials:

-

Purified DNA polymerase (e.g., HIV-1 reverse transcriptase, human DNA polymerase α)

-

This compound-5'-triphosphate

-

Activated calf thymus DNA (or a specific template-primer)

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

-

Radiolabeled dNTP (e.g., [³H]dTTP)

-

Reaction buffer (containing Mg²⁺ or Mn²⁺, DTT, etc.)[10][11]

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and all four dNTPs, including the radiolabeled dNTP.

-

Prepare serial dilutions of the inhibitor, this compound-5'-triphosphate.

-

Add varying concentrations of the inhibitor to the reaction mixtures. Include a control with no inhibitor.

-

Initiate the reaction by adding the purified DNA polymerase.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop the reaction by adding cold TCA to precipitate the DNA.

-

Filter the mixture through glass fiber filters to capture the precipitated, radiolabeled DNA.

-

Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the reaction velocity (proportional to radioactivity) against the inhibitor concentration to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration of the natural substrate and its Km.[12]

Antiviral Activity Assay (HIV-1)

Objective: To determine the 50% effective concentration (EC50) of this compound against HIV-1 replication in cell culture.

Materials:

-

MT-4 or other susceptible human T-cell line

-

HIV-1 viral stock (e.g., HTLV-IIIB)

-

This compound

-

Cell culture medium (e.g., RPMI 1640 with fetal bovine serum)

-

96-well microtiter plates

-

MTT or XTT reagent for cell viability assessment

-

ELISA-based p24 antigen assay kit or reverse transcriptase activity assay kit

Procedure:

-

Seed MT-4 cells into 96-well plates.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the compound dilutions to the cells.

-

Infect the cells with a pre-titered amount of HIV-1. Include uninfected and untreated infected cell controls.

-

Incubate the plates at 37°C in a CO₂ incubator for a period that allows for viral replication and cytopathic effect (e.g., 4-5 days).

-

Assess cell viability using the MTT or XTT assay, which measures mitochondrial activity in living cells.

-

Alternatively, quantify viral replication by measuring the amount of p24 antigen in the culture supernatant using an ELISA or by measuring reverse transcriptase activity.

-

Plot the percentage of cell viability or the percentage of inhibition of viral replication against the drug concentration.

-

Calculate the EC50 value from the dose-response curve.

Clonogenic Survival Assay

Objective: To assess the long-term effect of this compound on the reproductive viability of cells.

Materials:

-

Adherent cell line of interest

-

This compound

-

Cell culture medium and supplements

-

Trypsin-EDTA

-

6-well plates or petri dishes

-

Crystal violet staining solution

-

Fixation solution (e.g., methanol:acetic acid)

Procedure:

-

Prepare a single-cell suspension of the desired cells.

-

Seed a known number of cells into 6-well plates or petri dishes. The number of cells seeded will need to be optimized based on the plating efficiency of the cell line.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours). Include an untreated control.

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

-

Incubate the plates for 7-14 days, allowing colonies to form. A colony is typically defined as a cluster of at least 50 cells.

-

After the incubation period, wash the plates with PBS, fix the colonies with a fixation solution, and then stain with crystal violet.

-

Count the number of colonies in each well or dish.

-

Calculate the plating efficiency (PE) for the control and the surviving fraction (SF) for each treatment concentration.

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

SF = PE of treated cells / PE of control cells

-

Hydroxylapatite Chromatography for DNA Fragmentation Analysis

Objective: To separate single-stranded DNA (ssDNA) from double-stranded DNA (dsDNA) to assess DNA fragmentation, which can be an indicator of DNA synthesis inhibition and damage.[13][14]

Materials:

-

Cells treated with this compound

-

Lysis buffer

-

Hydroxyapatite (HAP) resin

-

Chromatography column

-

Phosphate buffers of varying molarity (e.g., 0.12 M, 0.4 M)

-

Radiolabeled DNA precursor (e.g., [³H]thymidine) for tracking DNA

Procedure:

-

Label the DNA of the cells by incubating them with a radiolabeled precursor.

-

Treat the cells with this compound.

-

Lyse the cells to release the cellular DNA.

-

Shear the DNA to a manageable size.

-

Pack a chromatography column with the HAP resin and equilibrate it with a low concentration phosphate buffer (e.g., 0.01 M).

-

Load the DNA sample onto the column.

-

Elute the ssDNA with a phosphate buffer of intermediate concentration (e.g., 0.12-0.14 M), as ssDNA binds less tightly to the HAP resin.[13]

-

Elute the dsDNA with a higher concentration phosphate buffer (e.g., 0.4 M), as dsDNA has a stronger interaction with the resin.

-

Collect fractions during elution and measure the radioactivity in each fraction to quantify the amounts of ssDNA and dsDNA. An increase in the ssDNA fraction can indicate inhibition of DNA replication and the accumulation of replication intermediates.

Logical Relationships and Experimental Workflows

Conclusion

This compound is a potent inhibitor of DNA synthesis through its action as a chain terminator. Its biochemical profile suggests potential therapeutic applications, particularly in the realm of antiviral therapy. This technical guide has summarized the key biochemical properties, provided detailed experimental protocols for its characterization, and presented available quantitative data. Further research is warranted to fully elucidate its inhibitory constants against a broader range of viral and cellular DNA polymerases and to determine its antiviral efficacy against a wider spectrum of viruses. The methodologies and data presented herein provide a solid foundation for such future investigations and for the continued development of this and related nucleoside analogs as therapeutic agents.

References

- 2. Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Analogs of 3'-amino-3'-deoxyadenosine inhibit HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine in patients with severe human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical genetic analysis of 2',3'-dideoxyadenosine metabolism in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of 2',3'-dideoxyadenosine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A method to assay inhibitors of DNA polymerase IIIC activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 13. letstalkacademy.com [letstalkacademy.com]

- 14. Hydroxyapatite-Mediated Separation of Double-Stranded DNA, Single-Stranded DNA, and RNA Genomes from Natural Viral Assemblages - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Uptake and Metabolism of 3'-Amino-2',3'-dideoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Amino-2',3'-dideoxyadenosine (3'-amino-ddA) is a synthetic nucleoside analog with potential therapeutic applications. Its efficacy is critically dependent on its ability to enter target cells and undergo metabolic activation. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolic pathways of 3'-amino-ddA. We delve into the specific transport proteins responsible for its cellular entry and the enzymatic machinery that converts it into its pharmacologically active form. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the core processes to facilitate further research and drug development efforts in this area.

Introduction

This compound is a derivative of the naturally occurring nucleoside adenosine, characterized by the substitution of a hydroxyl group with an amino group at the 3' position of the ribose sugar. This modification prevents the formation of a phosphodiester bond during DNA synthesis, making its triphosphate form a potential chain terminator of DNA polymerases. Understanding the cellular pharmacology of 3'-amino-ddA, from its initial transport across the cell membrane to its intracellular metabolic fate, is paramount for optimizing its therapeutic potential and predicting its clinical efficacy and potential toxicities.

Cellular Uptake of this compound

The entry of nucleoside analogs like 3'-amino-ddA into cells is a mediated process, facilitated by specific membrane transport proteins. Due to their hydrophilic nature, passive diffusion across the lipid bilayer is generally inefficient. The two primary families of nucleoside transporters involved in this process are the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).

While direct transport studies on 3'-amino-ddA are limited, its structural similarity to adenosine and other dideoxynucleosides suggests that it is likely a substrate for members of both the ENT and CNT families.

-

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient and are sodium-independent. The most well-characterized members are hENT1 and hENT2. Given their broad substrate specificity for purine and pyrimidine nucleosides, it is plausible that 3'-amino-ddA is transported by these proteins.

-

Concentrative Nucleoside Transporters (CNTs): CNTs are sodium-dependent symporters that transport nucleosides against their concentration gradient. hCNT2 is a purine-preferring transporter, while hCNT3 has a broader substrate specificity. The related compound, 2',3'-dideoxyinosine (the deaminated metabolite of 2',3'-dideoxyadenosine), has been shown to be a substrate for rat CNT2, suggesting that 3'-amino-ddA or its metabolites may also interact with this transporter family.[1]

Experimental Protocols for Cellular Uptake Assays

Determining the specific transporters and kinetics of 3'-amino-ddA uptake is crucial. A common approach involves radiolabeled uptake assays in mammalian cell lines or Xenopus oocytes engineered to overexpress specific transporters.

Protocol: Radiolabeled Nucleoside Analog Uptake Assay [2][3][4]

-

Cell Culture: Culture mammalian cells (e.g., HEK293, HeLa, or a relevant cancer cell line) to 80-90% confluency in 24- or 96-well plates. For transporter-specific assays, use cells stably or transiently overexpressing a single transporter (e.g., hENT1, hCNT2).

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4).

-

Inhibition (Optional): To determine the contribution of specific transporters, pre-incubate a subset of cells with known transporter inhibitors (e.g., nitrobenzylmercaptopurine ribonucleoside (NBMPR) for hENT1) for 15-30 minutes.

-

Uptake Initiation: Initiate the uptake by adding the transport buffer containing a known concentration of radiolabeled [³H]-3'-amino-2',3'-dideoxyadenosine.

-

Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes) to determine the initial rate of uptake.

-

Uptake Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the protein concentration in each well. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Experimental workflow for a radiolabeled cellular uptake assay.

Intracellular Metabolism of this compound

Upon entering the cell, 3'-amino-ddA must be metabolically activated to its triphosphate form to exert its pharmacological effect. This process involves a series of phosphorylation steps catalyzed by cellular kinases. Additionally, it may be subject to deamination by adenosine deaminase.

Metabolic Activation: Phosphorylation

The conversion of 3'-amino-ddA to its active triphosphate metabolite, 3'-amino-ddATP, is a critical step. Based on studies of the structurally similar compound 2',3'-dideoxyadenosine, the primary enzymes involved in this phosphorylation cascade are likely to be:

-

Deoxycytidine Kinase (dCK): This kinase is known to phosphorylate a broad range of deoxynucleosides and their analogs, including 2'-deoxyadenosine and 2',3'-dideoxyadenosine.[5][6] It is the rate-limiting enzyme in the activation of many therapeutic nucleoside analogs.

-

Adenosine Kinase (ADK): While dCK is a strong candidate, adenosine kinase, which phosphorylates adenosine to adenosine monophosphate, may also contribute to the initial phosphorylation of 3'-amino-ddA.[7]

-

Other Kinases: Subsequent phosphorylation steps from the monophosphate to the di- and triphosphate forms are carried out by other cellular nucleoside monophosphate and diphosphate kinases.

Metabolic Inactivation: Deamination

Adenosine Deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[8][9] It is highly probable that 3'-amino-ddA is also a substrate for ADA, which would convert it to 3'-amino-2',3'-dideoxyinosine. This metabolic step could represent a pathway of inactivation or lead to metabolites with a different activity profile. The substrate specificity of ADA is crucial, as modifications at the 3' position can affect its activity.[10]

Proposed metabolic pathway of this compound.

Experimental Protocols for Metabolism Studies

To elucidate the metabolic fate of 3'-amino-ddA, in vitro assays using cell extracts or purified enzymes, as well as analyses of intact cells, are necessary.

Protocol: In Vitro Metabolism Assay with Cell Lysates

-

Cell Lysate Preparation: Harvest cultured cells and lyse them using sonication or freeze-thaw cycles in a suitable buffer to prepare a cell-free extract. Determine the protein concentration of the lysate.

-

Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a known concentration of 3'-amino-ddA, and necessary co-factors (e.g., ATP and MgCl₂ for phosphorylation assays).

-

Incubation: Incubate the reaction mixture at 37°C for various time points.

-

Reaction Termination: Stop the reaction by adding an ice-cold solution, such as perchloric acid or methanol, to precipitate the proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated protein and collect the supernatant containing the parent compound and its metabolites.

-

Analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) to separate and quantify 3'-amino-ddA and its metabolites.

Protocol: HPLC-MS/MS Analysis of 3'-amino-ddA and its Metabolites [11][12][13][14]

-

Chromatographic Separation: Utilize a suitable HPLC column (e.g., a C18 reversed-phase column or a mixed-mode column) to separate 3'-amino-ddA from its more polar phosphorylated metabolites and its deaminated product. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometric Detection: Couple the HPLC system to a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Establish specific MRM transitions for the parent compound and each expected metabolite (monophosphate, diphosphate, triphosphate, and deaminated forms) for sensitive and specific quantification.

-

Quantification: Generate standard curves for each analyte using authentic standards to allow for absolute quantification in the experimental samples.

Quantitative Data

Currently, there is a paucity of published quantitative data specifically for the cellular uptake and metabolism of this compound. The tables below are structured to present such data as it becomes available through future research.

Table 1: Kinetic Parameters for Cellular Uptake of this compound

| Transporter | Cell System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| hENT1 | Data Not Available | Data Not Available | Data Not Available | |

| hENT2 | Data Not Available | Data Not Available | Data Not Available | |

| hCNT1 | Data Not Available | Data Not Available | Data Not Available | |

| hCNT2 | Data Not Available | Data Not Available | Data Not Available | |

| hCNT3 | Data Not Available | Data Not Available | Data Not Available |

Table 2: Kinetic Parameters for the Metabolism of this compound

| Enzyme | Reaction | Km (µM) | Vmax (nmol/mg protein/min) | Reference |

| Adenosine Deaminase | Deamination | Data Not Available | Data Not Available | |

| Deoxycytidine Kinase | Phosphorylation | Data Not Available | Data Not Available | |

| Adenosine Kinase | Phosphorylation | Data Not Available | Data Not Available |

Conclusion and Future Directions

The cellular uptake and metabolic activation of this compound are critical determinants of its potential therapeutic activity. While its structural similarity to other nucleoside analogs provides a hypothetical framework for these processes, detailed experimental validation is urgently needed. Future research should focus on:

-

Identifying the specific transporters responsible for 3'-amino-ddA uptake and quantifying their respective contributions in different cell types.

-

Determining the kinetic parameters for both transport and metabolic conversion to build a comprehensive pharmacokinetic and pharmacodynamic model.

-

Investigating the substrate specificity of key enzymes like adenosine deaminase and deoxycytidine kinase for 3'-amino-ddA.

-

Quantifying the intracellular concentrations of 3'-amino-ddA and its phosphorylated metabolites in relevant cell models to correlate with pharmacological activity.

A thorough understanding of these fundamental processes will be instrumental in guiding the rational design of novel therapeutic strategies involving this compound and its derivatives.

References

- 1. Differential kinetics of transport of 2',3'-dideoxyinosine and adenosine via concentrative Na+ nucleoside transporter CNT2 cloned from rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]

- 6. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Active Adenosine Kinase Enzyme [novocib.com]

- 8. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Substrate specificities of adenosine deaminase and adenosine phosphorylase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. shimadzu.com [shimadzu.com]

- 12. Targeted quantitative metabolomics with a linear mixed-effect model for analysis of urinary nucleosides and deoxynucleosides from bladder cancer patients before and after tumor resection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 14. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of 3'-Amino-2',3'-dideoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Amino-2',3'-dideoxyadenosine (3'-amino-ddA) is a nucleoside analogue of significant interest in medicinal chemistry and drug development due to its potential as an antiviral and anticancer agent. Traditional chemical synthesis of such analogues is often complex, requiring multiple steps with protection and deprotection strategies, leading to low overall yields. Enzymatic synthesis presents a more direct, efficient, and environmentally benign alternative. This technical guide provides an in-depth overview of the core principles and methodologies for the enzymatic synthesis of this compound, focusing on the use of transglycosylation reactions catalyzed by nucleoside phosphorylases and nucleoside 2'-deoxyribosyltransferases. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate the practical application of these biocatalytic methods.

Introduction

Nucleoside analogues are a cornerstone of modern antiviral and anticancer chemotherapy. Their structural similarity to natural nucleosides allows them to interfere with nucleic acid synthesis and other critical cellular processes. This compound is a member of this class, characterized by the replacement of the 3'-hydroxyl group with an amino group. This modification can lead to chain termination during DNA synthesis, making it a compound of interest for therapeutic applications.

The chemical synthesis of 3'-amino-ddA can be challenging. However, enzymatic approaches, particularly those employing transglycosylation, offer a promising alternative. In this process, a sugar donor molecule provides the deoxyribose moiety, which is then transferred to an acceptor nucleobase, in this case, adenine. This guide will focus on the application of two key enzyme classes in the synthesis of 3'-amino-ddA: purine nucleoside phosphorylases (PNPs) and nucleoside 2'-deoxyribosyltransferases (NDTs).

Enzymatic Pathways for this compound Synthesis

The primary enzymatic route for the synthesis of this compound involves a transglycosylation reaction. This can be catalyzed by either nucleoside phosphorylases or nucleoside 2'-deoxyribosyltransferases, each with a distinct mechanism.

Nucleoside Phosphorylase (NP) Catalyzed Synthesis

In this pathway, a purine nucleoside phosphorylase (PNP) reversibly cleaves the glycosidic bond of a donor nucleoside in the presence of inorganic phosphate, generating a pentose-1-phosphate intermediate. This intermediate then reacts with an acceptor nucleobase to form the new nucleoside. For the synthesis of 3'-amino-ddA, 3'-amino-3'-deoxythymidine can serve as the sugar donor and adenine as the acceptor.

An In-depth Technical Guide to the Structural Analysis of 3'-Amino-2',3'-dideoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and functional analysis of 3'-Amino-2',3'-dideoxyadenosine, a synthetic nucleoside analog. The document details its physicochemical properties, spectroscopic data, and established mechanism of action as a DNA chain terminator. While a definitive crystal structure remains to be publicly reported, this guide compiles available data and provides detailed experimental protocols for its synthesis and characterization. Furthermore, potential cellular signaling pathways affected by this compound, including a proposed apoptosis pathway, are discussed and visualized. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a synthetic purine nucleoside analog that belongs to the family of dideoxynucleosides. These compounds are characterized by the absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar moiety. The strategic replacement of the 3'-hydroxyl group with an amino group in this compound has significant implications for its biological activity. This modification allows the molecule, upon conversion to its triphosphate form, to act as a potent chain terminator during DNA synthesis[]. This property places it in a class of compounds with significant therapeutic and research potential, particularly in the fields of antiviral and anticancer drug development. This guide provides an in-depth analysis of its structure, methods for its characterization, and its mechanism of action.

Physicochemical and Structural Properties

The structural integrity of this compound is fundamental to its biological function. While detailed crystallographic data from a single-crystal X-ray diffraction study of this compound is not currently available in public databases, its physicochemical properties have been characterized.

Table 1: Physicochemical Properties of this compound [2][3]

| Property | Value |

| IUPAC Name | ((2S,3S,5R)-3-amino-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol |

| CAS Number | 7403-25-0 |

| Molecular Formula | C₁₀H₁₄N₆O₂ |

| Molecular Weight | 250.26 g/mol |

| Appearance | White to off-white crystals |

| Purity | >99% |

| Storage | 2-8°C |

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | ~8.1 | ~152.5 |

| H-8 | ~8.3 | ~140.0 |

| H-1' | ~6.3 | ~88.0 |

| H-2'α,β | ~2.5-2.8 | ~39.0 |

| H-3' | ~3.5-3.8 | ~51.0 |

| H-4' | ~4.1 | ~85.0 |

| H-5'α,β | ~3.6-3.8 | ~62.0 |

| NH₂ (C6) | ~7.3 (broad) | - |

| NH₂ (C3') | Variable (broad) | - |

| C-4 | - | ~149.0 |

| C-5 | - | ~120.0 |

| C-6 | - | ~156.0 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The fragmentation pattern can provide valuable structural information[8][9].

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| [M+H]⁺ (Monoisotopic) | 251.1251 m/z |

| Key Fragmentation Ions | [Adenine+H]⁺ (136.0623 m/z), ions corresponding to the loss of the sugar moiety. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from adenosine. The following is a generalized protocol based on methods for related nucleoside analogs[10][11].

Protocol:

-

Protection: Dissolve adenosine in a suitable solvent like pyridine and react with a silylating agent (e.g., tert-butyldimethylsilyl chloride) to protect the 5' and 2'-hydroxyl groups.

-

Activation: The remaining 3'-hydroxyl group is activated using a sulfonylating agent (e.g., methanesulfonyl chloride) in pyridine.

-

Azide Substitution: The activated 3'-position is displaced with an azide group using sodium azide in a polar aprotic solvent like DMF.

-

Reduction: The 3'-azido group is reduced to a 3'-amino group. This can be achieved by catalytic hydrogenation (H₂ over Pd/C) or using a Staudinger reaction (triphenylphosphine followed by water).

-

Deprotection: The silyl protecting groups are removed using a fluoride source like tetrabutylammonium fluoride (TBAF) or acidic conditions.

-

Purification: The final product is purified using column chromatography on silica gel.

NMR Spectroscopic Analysis Protocol

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program.

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

Mass Spectrometry Analysis Protocol

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

Instrument Parameters (ESI-QTOF Mass Spectrometer):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5-4.5 kV.

-

Drying Gas Flow: 8-12 L/min.

-

Drying Gas Temperature: 300-350°C.

-

Mass Range: 50-500 m/z.

-

Collision Energy (for MS/MS): 10-40 eV.

Mechanism of Action and Biological Effects

DNA Chain Termination

The primary mechanism of action of this compound is as a DNA chain terminator. In the cell, it is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (3'-amino-ddATP). This triphosphate analog can then be recognized by DNA polymerases as a substrate and incorporated into a growing DNA strand in place of dATP. However, because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, further elongation of the DNA chain is terminated[].

Potential Induction of Apoptosis

While the direct effects of this compound on apoptosis are not extensively documented, related deoxyadenosine analogs are known to induce programmed cell death[12][13]. The accumulation of DNA strand breaks due to chain termination can trigger DNA damage response pathways, which may ultimately lead to the activation of apoptotic caspases. A proposed pathway involves the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

Conclusion

This compound is a nucleoside analog with a well-established mechanism of action as a DNA chain terminator. This guide has provided a comprehensive overview of its structural properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its biological effects. While a definitive crystal structure is yet to be reported, the compiled spectroscopic and physicochemical data offer a solid foundation for its structural analysis. The proposed signaling pathways provide a framework for further investigation into its cellular effects. This in-depth guide serves as a critical resource for researchers aiming to explore the therapeutic potential of this compound and related compounds.

References

- 2. This compound | CAS#:7403-25-0 | Chemsrc [chemsrc.com]

- 3. 3-Amino-2,3-Dideoxyadenosine [metkinenchemistry.com]

- 4. scienceopen.com [scienceopen.com]

- 5. 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lifesciencesite.com [lifesciencesite.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. benchchem.com [benchchem.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 3'-Amino-2',3'-dideoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 3'-Amino-2',3'-dideoxyadenosine, a synthetic nucleoside analog with significant applications in biochemical research and antiviral drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes its mechanism of action.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1] It is structurally similar to the natural nucleoside deoxyadenosine but lacks a hydroxyl group at the 3' position, which is replaced by an amino group. This modification is critical to its biological activity.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₆O₂ | [2] |

| Molecular Weight | 250.26 g/mol | [2] |

| CAS Number | 7403-25-0 | [1] |

| Appearance | White to off-white crystals/solid | [1] |

| Purity | >98% | |

| Boiling Point | 571.6 °C at 760 mmHg | [3] |

| Density | 1.91 g/cm³ | [3] |

| Flash Point | 299.5 °C | [3] |

| Melting Point | Not available | [3] |

| pKa | Not available | |

| Storage Conditions | 2-8 °C, protect from light |

Experimental Protocols

Synthesis of this compound

A key synthetic route to this compound involves the conversion of a precursor nucleoside. The following protocol is based on the synthesis from a 2'-chloro-3'-ethylthio-2',3'-dideoxyadenosine intermediate.[4]

Materials:

-

9-(2-Chloro-3-ethylthio-2,3-dideoxy-β-D-ribofuranosyl)adenine

-

Sodium azide (NaN₃)

-

2-Methoxyethanol

-

Raney nickel

-

Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Azide Displacement: A solution of 9-(2-Chloro-3-ethylthio-2,3-dideoxy-β-D-ribofuranosyl)adenine in aqueous 2-methoxyethanol is refluxed with sodium azide. This reaction results in the formation of a mixture of 3'-azido-2'-ethylthio and 2'-azido-3'-ethylthio isomers.

-

Separation of Isomers: The resulting mixture of azido nucleosides is separated by crystallization from a suitable solvent, such as ethyl acetate, to isolate the 3'-azido isomer.

-

Reduction of the Azide: The purified 3'-azido-2',3'-dideoxyadenosine is dissolved in ethanol. Raney nickel is added as a catalyst, and the mixture is subjected to hydrogenation to reduce the azido group to an amino group, yielding this compound.

-

Purification: The final product is purified by recrystallization to obtain a high-purity crystalline solid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): Purity analysis of this compound can be performed using reversed-phase HPLC. A C18 column is typically employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly achieved using a UV detector at approximately 260 nm. The triphosphate form, this compound-5'-Triphosphate, can be analyzed by anion-exchange HPLC (AX-HPLC), with purity reported to be ≥90%.[][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of this compound and its analogs can be confirmed using ¹H NMR spectroscopy.[7] A certificate of analysis for the related 3'-Amino-3'-deoxyadenosine indicates that the ¹H NMR spectrum should be consistent with the expected structure.[8]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For 3'-Amino-3'-deoxyadenosine, the mass spectrum is expected to be consistent with its molecular formula.[8]

Mechanism of Action: DNA Chain Termination

The primary mechanism of action of this compound's triphosphate form (3'-amino-ddATP) is the termination of DNA synthesis.[] Due to the absence of a 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP), its incorporation into a growing DNA strand by a DNA polymerase prevents further chain elongation.

The following diagram illustrates the workflow of DNA chain termination by 3'-amino-ddATP.

Caption: Mechanism of DNA chain termination by this compound triphosphate.

The triphosphate derivative of this compound acts as a substrate for DNA polymerases.[] Once incorporated into the growing DNA chain, the absence of the 3'-hydroxyl group makes it impossible for the polymerase to add the next nucleotide, thus halting DNA replication. This property makes it a valuable tool in molecular biology, particularly in DNA sequencing techniques, and is the basis for its antiviral activity against retroviruses like HIV, which rely on reverse transcriptase for replication.

References

- 1. 3-Amino-2,3-Dideoxyadenosine [metkinenchemistry.com]

- 2. This compound | 7403-25-0 | NA05223 [biosynth.com]

- 3. This compound | CAS#:7403-25-0 | Chemsrc [chemsrc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 6. This compound-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

- 7. Structural analysis of 2',3'-dideoxyinosine, 2',3'-dideoxyadenosine, 2',3'-dideoxyguanosine and 2',3'-dideoxycytidine by 500-MHz 1H-NMR spectroscopy and ab-initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

A Deep Dive into Chain Terminators: 3'-Amino-2',3'-dideoxyadenosine triphosphate vs. ddATP

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of two critical chain-terminating nucleotides: 3'-Amino-2',3'-dideoxyadenosine triphosphate (3'-amino-ddATP) and 2',3'-dideoxyadenosine triphosphate (ddATP). While both molecules function as potent inhibitors of DNA synthesis, their distinct structural modifications lead to nuanced differences in their biochemical behavior and applications. This document delves into their mechanisms of action, comparative properties, and detailed experimental protocols relevant to their use in research and drug development.

Introduction to Chain-Terminating Nucleotide Analogs

Chain-terminating nucleotide analogs are pivotal tools in molecular biology and pharmacology. By mimicking natural deoxynucleoside triphosphates (dNTPs), they can be incorporated into a growing DNA strand by DNA polymerases. However, the absence of a 3'-hydroxyl group on the sugar moiety prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to the termination of DNA chain elongation.[][2] This property is the cornerstone of Sanger DNA sequencing and the mechanism of action for several antiviral drugs.

ddATP (2',3'-dideoxyadenosine triphosphate) is a well-established chain terminator widely used in Sanger sequencing and as an inhibitor of reverse transcriptases in antiviral research.[3][4] Its structure lacks hydroxyl groups at both the 2' and 3' positions of the ribose sugar.

This compound triphosphate , also known as 3'-amino-ddATP, is a derivative of ddATP where the 3'-hydrogen is replaced by an amino (-NH2) group.[] This modification, while preserving the chain-terminating ability, introduces a reactive functional group that can be utilized for further chemical modifications and may alter its interaction with polymerases.

Structural and Physicochemical Properties

The fundamental difference between 3'-amino-ddATP and ddATP lies in the substituent at the 3' position of the deoxyribose ring. This seemingly minor alteration can influence the molecule's polarity, reactivity, and interaction with the active site of DNA polymerases.

| Property | This compound triphosphate (3'-amino-ddATP) | 2',3'-dideoxyadenosine triphosphate (ddATP) |

| Molecular Formula | C₁₀H₁₇N₆O₁₁P₃[] | C₁₀H₁₆N₅O₁₁P₃ |

| Molecular Weight | 490.20 g/mol [] | 475.18 g/mol |

| 3' Substituent | Amino group (-NH₂)[] | Hydrogen (-H) |

| Reactivity | The 3'-amino group can be used for chemical conjugation. | Chemically less reactive at the 3' position. |

| Polarity | The amino group increases the polarity at the 3' position. | Less polar at the 3' position compared to 3'-amino-ddATP. |

| Storage | Recommended storage at -20°C.[] | Recommended storage at -20°C. |

Mechanism of Action: A Comparative View

Both 3'-amino-ddATP and ddATP act as competitive inhibitors of their natural counterpart, dATP, during DNA synthesis. They are incorporated by DNA polymerases into the growing DNA strand opposite a thymine base in the template. The absence of a 3'-hydroxyl group then halts further elongation.

Figure 1: General mechanism of DNA chain termination by ddATP and 3'-amino-ddATP.

While the fundamental mechanism is the same, the efficiency of incorporation and the degree of inhibition can vary between the two analogs and among different DNA polymerases. The steric and electronic properties of the 3'-substituent can influence the binding affinity of the nucleotide to the polymerase's active site. Direct comparative kinetic data for 3'-amino-ddATP and ddATP with various polymerases is not extensively available in the public literature. However, it is known that even minor modifications at the 3' position can significantly impact the incorporation efficiency by different polymerases.

Applications in Research and Drug Development

DNA Sequencing

The primary application of both ddATP and its amino-derivative is in DNA sequencing, particularly the Sanger method.[3][4] In this method, four separate DNA synthesis reactions are performed, each containing a small amount of one of the four dideoxynucleoside triphosphates (ddATP, ddCTP, ddGTP, ddTTP). This results in a series of DNA fragments of varying lengths, each terminated by a specific ddNTP.

Figure 2: Simplified workflow of Sanger DNA sequencing.

The 3'-amino group on 3'-amino-ddATP provides a handle for attaching labels, such as fluorescent dyes or biotin, which can be an alternative to labeling the primer or using fluorescently tagged ddNTPs with different linkers.

Antiviral Drug Development

Nucleoside analogs are a cornerstone of antiviral therapy. ddATP is the active triphosphate form of the prodrug didanosine (ddI), which has been used in the treatment of HIV infection. As a reverse transcriptase inhibitor, ddATP terminates the synthesis of viral DNA from the RNA genome.

The antiviral potential of 3'-amino-ddATP has been explored, with studies showing that various 3'-azido and 3'-amino pyrimidine deoxyribonucleoside analogs exhibit activity against retroviruses. However, comprehensive in vivo efficacy and toxicity data for 3'-amino-ddATP are limited in publicly available research.

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for their specific polymerase, template, and experimental goals.

DNA Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a DNA polymerase.

Materials:

-

Purified DNA polymerase

-

DNA template/primer hybrid

-

dATP, dCTP, dGTP, dTTP solution

-

ddATP or 3'-amino-ddATP solution (test inhibitor)

-

Reaction buffer (specific to the polymerase)

-

Radiolabeled dNTP (e.g., [α-³²P]dATP) or a fluorescent DNA intercalating dye

-

Stop solution (e.g., EDTA)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus (for radiolabeling) or a fluorescence plate reader.

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the reaction buffer, DNA template/primer, and all dNTPs except the one being competed with (if applicable).

-

Inhibitor Addition: Add varying concentrations of ddATP or 3'-amino-ddATP to the reaction tubes. Include a no-inhibitor control.

-

Enzyme Addition: Add the DNA polymerase to initiate the reaction.

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase for a defined period.

-

Termination: Stop the reaction by adding the stop solution.

-

Analysis:

-

Radiolabeling: Separate the reaction products by denaturing PAGE and visualize the bands by autoradiography. Inhibition is observed as a decrease in the intensity of full-length product bands.

-

Fluorescence: Add a DNA intercalating dye and measure the fluorescence. Inhibition is indicated by a lower fluorescence signal compared to the control.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the polymerase activity.

Figure 3: Workflow for a DNA polymerase inhibition assay.

Sanger DNA Sequencing (Manual Method)

This protocol outlines the basic steps for manual Sanger sequencing.

Materials:

-

Single-stranded DNA template

-

Sequencing primer

-

DNA polymerase (e.g., Klenow fragment or a thermostable polymerase)

-

dATP, dCTP, dGTP, dTTP solution

-

ddATP, ddCTP, ddGTP, ddTTP solutions

-

Radiolabeled dNTP (e.g., [α-³⁵S]dATP)

-

Reaction buffer

-

Stop solution (e.g., formamide-EDTA loading dye)

-

Sequencing gel apparatus

Protocol:

-

Annealing: Anneal the sequencing primer to the single-stranded DNA template.

-

Reaction Setup: Prepare four reaction tubes, labeled 'A', 'C', 'G', and 'T'. To each tube, add the annealed template-primer, DNA polymerase, reaction buffer, and the dNTP mix containing the radiolabeled dNTP.

-

Chain Termination: To the 'A' tube, add ddATP. To the 'C' tube, add ddCTP, and so on for 'G' and 'T'.

-